molecular formula C13H14N2O3S B1274381 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid CAS No. 52689-20-0

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid

Cat. No. B1274381
CAS RN: 52689-20-0
M. Wt: 278.33 g/mol
InChI Key: KADCBAPDPZQMFI-UHFFFAOYSA-N
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Description

The compound 3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-yl)propanoic acid is a derivative of imidazolidine, which is a five-membered heterocyclic compound. The structure of this compound suggests that it may have biological activity, given the presence of the imidazolidine core, which is often seen in pharmacologically active molecules.

Synthesis Analysis

The synthesis of related imidazolidine derivatives has been reported in the literature. For instance, derivatives of 2-oxoimidazolidine-4-carboxylic acid were prepared by two methods, indicating the versatility in synthesizing such compounds . Another study describes a green synthesis approach for triflouromethyl-1H-benzo[f]chromenes using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst, which highlights the potential for environmentally friendly synthetic routes . Additionally, a solid-phase synthesis method for disubstituted imidazolidine derivatives has been developed, which could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazolidine derivatives is crucial for their biological activity. The stereochemistry, particularly the S,S,S configuration, has been found to be significant for the ACE inhibitory activity in related compounds . The molecular structure is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, which would also be applicable for confirming the structure of this compound .

Chemical Reactions Analysis

Imidazolidine derivatives can undergo various chemical reactions. For example, the bifunctional formyl acid derivative of benzimidazole underwent a one-pot reaction with amines and alkyl isocyanides, suggesting that the compound may also participate in multi-component condensation reactions . Furthermore, the synthesis of thiazolidinone derivatives from related compounds indicates the potential for this compound to be involved in reactions with thiourea or thioacetic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine derivatives, such as solubility, melting point, and stability, are important for their practical application. The use of Meldrum's acid in the synthesis of related propanoic acids suggests that the compound may have similar reactivity and stability profiles . The pharmacological activities of benzopyrans, which share structural similarities with imidazolidine derivatives, indicate that this compound may also exhibit a range of biological activities .

Scientific Research Applications

Anticancer Properties

3-(1-Benzyl-5-oxo-2-thioxoimidazolidin-4-YL)propanoic acid and its derivatives have been investigated for their anticancer properties. One study synthesized a range of compounds related to this acid, which displayed weak to medium anticancer activity. The most sensitive cancer cell lines to these compounds were found to be CNS Cancer (SNB-75) and Renal cancer (UO-31), as well as leukemia cell lines (K-562) (Horishny, Chaban, & Matiychuk, 2021).

Enzymatic Conversion and Gene Identification

A novel enzyme, 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase, has been identified in Burkholderia sp. HME13. This enzyme converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid to 3-(2,5-dioxoimidazolidin-4-yl) propionic acid, indicating its potential use in biochemical applications (Muramatsu et al., 2020).

Synthesis and Characterization of Metal Complexes

Research has also been conducted on the green synthesis of thioxoimidazolidine derivative ligands, including compounds similar to this compound. These ligands have been used to create metal complexes with potential applications in biological and chemical research (Alosaimi, Saad, Refat, & Al-Hazmi, 2021).

Parallel Solid-Phase Synthesis

The compound and its derivatives have been used in parallel solid-phase synthesis methods. These methods are crucial for the efficient creation of a variety of complex molecules, which could have numerous applications in pharmaceutical and chemical industries (Dadiboyena & Nefzi, 2011).

Synthesis of New Derivatives for Pharmacological Interest

Additionally, this acid and its derivatives have been synthesized for potential pharmacological applications. The synthesis of new thiazolidine and imidazolidine derivatives, which include structural elements similar to this compound, has shown different antimicrobial effects (Elaasar & Saied, 2008).

properties

IUPAC Name

3-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c16-11(17)7-6-10-12(18)15(13(19)14-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KADCBAPDPZQMFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00397528
Record name 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52689-20-0
Record name 5-Oxo-1-(phenylmethyl)-2-thioxo-4-imidazolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52689-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00397528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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